molecular formula C20H16N4O2 B11478253 1-(1H-benzimidazol-2-yl)-6-(2-hydroxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one

1-(1H-benzimidazol-2-yl)-6-(2-hydroxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one

Cat. No.: B11478253
M. Wt: 344.4 g/mol
InChI Key: DSBNIOVNUWNHCB-UHFFFAOYSA-N
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Description

1-(1H-benzimidazol-2-yl)-6-(2-hydroxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which combines benzimidazole and indazole moieties, making it a subject of various scientific studies.

Preparation Methods

The synthesis of 1-(1H-benzimidazol-2-yl)-6-(2-hydroxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of an aromatic aldehyde with o-phenylenediamine to form the benzimidazole core. This is followed by cyclization reactions to introduce the indazole ring. The reaction conditions often involve the use of solvents like dimethylformamide and catalysts such as sulfur . Industrial production methods may vary, but they generally follow similar synthetic pathways with optimizations for yield and purity.

Chemical Reactions Analysis

1-(1H-benzimidazol-2-yl)-6-(2-hydroxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1H-benzimidazol-2-yl)-6-(2-hydroxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with various molecular targets. It can bind to enzyme active sites, inhibiting their activity. The pathways involved often include the modulation of signal transduction pathways, such as the PI3K/Akt pathway, which is crucial in cell proliferation and survival .

Comparison with Similar Compounds

When compared to similar compounds, such as 2-(2-hydroxyphenyl)-1H-benzimidazole and 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide, 1-(1H-benzimidazol-2-yl)-6-(2-hydroxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one stands out due to its unique combination of benzimidazole and indazole rings. This structural uniqueness contributes to its distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C20H16N4O2

Molecular Weight

344.4 g/mol

IUPAC Name

1-(1H-benzimidazol-2-yl)-6-(2-hydroxyphenyl)-6,7-dihydro-5H-indazol-4-one

InChI

InChI=1S/C20H16N4O2/c25-18-8-4-1-5-13(18)12-9-17-14(19(26)10-12)11-21-24(17)20-22-15-6-2-3-7-16(15)23-20/h1-8,11-12,25H,9-10H2,(H,22,23)

InChI Key

DSBNIOVNUWNHCB-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1N(N=C2)C3=NC4=CC=CC=C4N3)C5=CC=CC=C5O

Origin of Product

United States

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